molecular formula C23H16BrClN2O B4265341 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide CAS No. 438215-98-6

6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4265341
CAS No.: 438215-98-6
M. Wt: 451.7 g/mol
InChI Key: GJBMPCAKVMISDY-UHFFFAOYSA-N
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Description

6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom into the quinoline ring.

    Amidation: Formation of the carboxamide group by reacting the brominated quinoline with 3-chlorophenylamine and 3-methylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the quinoline ring or the phenyl groups.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Halogen atoms like bromine and chlorine can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinolinecarboxamides are often studied for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicine, derivatives of quinolinecarboxamides have been investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinolinecarboxamides can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinolinecarboxylic acids: Known for their antimicrobial properties.

    N-phenylquinolinecarboxamides: Studied for their anticancer activity.

Uniqueness

6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinolinecarboxamides.

Properties

IUPAC Name

6-bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN2O/c1-14-4-2-5-15(10-14)22-13-20(19-11-16(24)8-9-21(19)27-22)23(28)26-18-7-3-6-17(25)12-18/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBMPCAKVMISDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160727
Record name 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438215-98-6
Record name 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438215-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-(3-chlorophenyl)-2-(3-methylphenyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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